molecular formula C21H17N3O B7743148 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol CAS No. 385386-62-9

3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol

Cat. No.: B7743148
CAS No.: 385386-62-9
M. Wt: 327.4 g/mol
InChI Key: PFVSCOOEHXKMTE-UHFFFAOYSA-N
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Description

3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol is a synthetic organic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol typically involves the following steps:

    Formation of Quinazoline Core: The quinazoline core is synthesized by reacting anthranilic acid with formamide under high-temperature conditions to form 2-aminobenzamide. This intermediate is then cyclized with orthoesters or formic acid to yield the quinazoline ring.

    Substitution Reaction: The 3-methylphenyl group is introduced through a nucleophilic aromatic substitution reaction. This involves reacting the quinazoline core with 3-methylphenylamine in the presence of a suitable catalyst.

    Amination: The final step involves the introduction of the amino group at the 4-position of the quinazoline ring. This is achieved by reacting the intermediate with an appropriate amine, such as aniline, under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common industrial methods include batch and continuous flow synthesis, where reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled.

Chemical Reactions Analysis

Types of Reactions

3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as sodium borohydride or catalytic hydrogenation.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the phenyl ring is substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, catalytic hydrogenation with palladium or platinum catalysts.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced derivatives.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its antimicrobial properties, particularly against resistant strains of bacteria.

    Medicine: Explored for its potential anticancer activity, especially as an inhibitor of tyrosine kinase receptors, which are overexpressed in various cancers.

    Industry: Utilized in the development of new pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol involves its interaction with specific molecular targets:

    Molecular Targets: Tyrosine kinase receptors, bacterial enzymes, and other cellular proteins.

    Pathways Involved: Inhibition of tyrosine kinase activity, disruption of bacterial cell wall synthesis, and interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[2-(4-Methylphenyl)quinazolin-4-yl]amino}phenol
  • 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}aniline
  • 3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}benzoic acid

Uniqueness

3-{[2-(3-Methylphenyl)quinazolin-4-yl]amino}phenol is unique due to its specific substitution pattern on the quinazoline ring, which imparts distinct biological activities. Its ability to inhibit tyrosine kinase receptors and its antimicrobial properties make it a valuable compound in medicinal chemistry.

Properties

IUPAC Name

3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-14-6-4-7-15(12-14)20-23-19-11-3-2-10-18(19)21(24-20)22-16-8-5-9-17(25)13-16/h2-13,25H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFVSCOOEHXKMTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC(=CC=C4)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501333413
Record name 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49668345
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

385386-62-9
Record name 3-[[2-(3-methylphenyl)quinazolin-4-yl]amino]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501333413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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